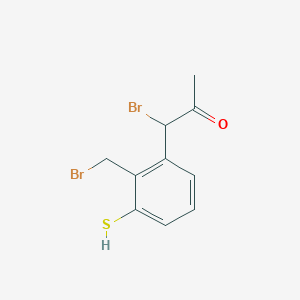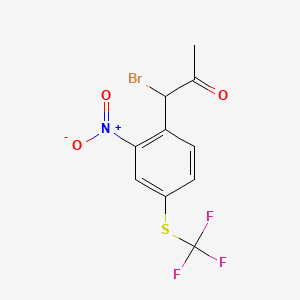
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organobromine compound with a complex structure It is characterized by the presence of bromine atoms, a mercapto group, and a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-2-methylpropane: A simpler organobromine compound used as a solvent and intermediate in organic synthesis.
1-Bromopropane: Another organobromine compound with applications as a solvent and in the production of pharmaceuticals.
The uniqueness of this compound lies in its combination of bromine and mercapto groups, which provide a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H10Br2OS |
|---|---|
Poids moléculaire |
338.06 g/mol |
Nom IUPAC |
1-bromo-1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-3-2-4-9(14)8(7)5-11/h2-4,10,14H,5H2,1H3 |
Clé InChI |
XSMMYFANKORGEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)S)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)



![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)






